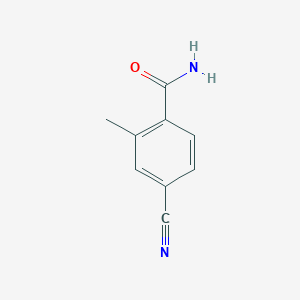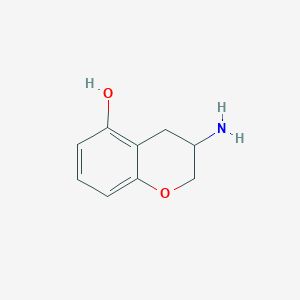
1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can yield different products. For instance, refluxing the reagents without a solvent forms 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene produces 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes like CDK2 and DHFR, which are involved in cell cycle regulation and DNA synthesis, respectively. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A closely related compound with similar structural features.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Another related compound with a thieno ring fused to the isoquinoline structure
Uniqueness
1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65818-00-0 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h7H,3-6H2,1-2H3 |
InChI Key |
RXDXHINXYVKPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)





![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


